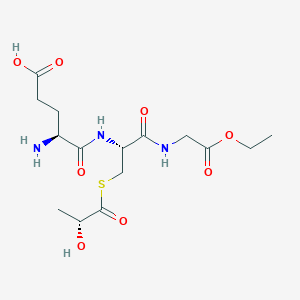

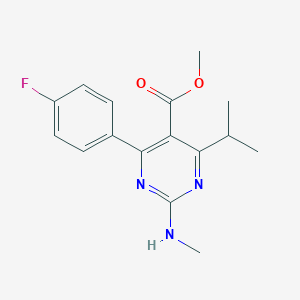

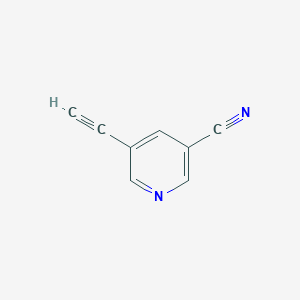

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction that typically yields dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a method known for enhancing reaction rates and improving yields . Similarly, Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . These methods suggest that the target compound could potentially be synthesized using similar conditions, with appropriate substitutions for the isopropyl and methylamino groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystalline forms and solvatomorphism . The interactions within the crystal lattice, such as hydrogen bonding and π interactions, play a significant role in the stability and properties of these compounds. These findings can be extrapolated to hypothesize about the molecular structure of the target compound, which may also exhibit solvatomorphism and similar intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents into the pyrimidine ring. For instance, analogues of a pyrido[3,4-d]pyrimidine derivative were prepared by reacting the 6-fluoro derivatives with different amine nucleophiles . This suggests that the methylamino group in the target compound could be introduced through a similar nucleophilic substitution reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets, as seen in the biological activity of a pyrazolo[1,5-a]pyrimidine derivative .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking A study focused on the synthesis of novel compounds for medicinal applications, where precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate were used to create novel pyrazole derivatives. These compounds exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties, demonstrating their potential as future COX-2 inhibitors or anti-inflammatory drugs. Molecular docking studies were conducted to explore the interaction between the synthesized compounds and enzymes responsible for inflammation and breast cancer, highlighting the compounds' promising biological activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Crystal Structure Analysis Research on the crystal and molecular structures of pyrimidine derivatives, including those similar to methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, revealed insights into their isostructural nature. This work highlighted the importance of N-H...N and N-H...O hydrogen bonds in forming stable crystal structures, providing a foundation for understanding the physical characteristics of these compounds and their potential applications in drug design (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Modification for Enhanced Properties Another approach explored the chemical modification of pyrido[1,2-a]pyrimidine nuclei to optimize biological properties, specifically aiming to improve analgesic properties. Through these modifications, significant increases in biological activity were observed, particularly for derivatives substituted at specific positions, indicating potential pathways for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Quantum Chemical and Molecular Docking Studies Quantum chemical calculations and Hirshfeld surface analysis were applied to a closely related compound to investigate its crystal structure and molecular interactions. This study highlighted the compound's stability and intermolecular interactions, contributing valuable insights for drug design and development. Molecular docking studies were also conducted to assess the impact of different substituents on molecular conformation and pharmacological activities (Gandhi et al., 2016).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned, similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Direcciones Futuras

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMVOISTUCVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591993 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160009-36-9 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate revealed by its crystal structure?

A1: X-ray diffraction analysis of this compound, as detailed in the research by , reveals a non-planar structure. The benzene and pyrimidine rings within the molecule exhibit a dihedral angle of 55.92° . This spatial arrangement is likely influenced by the bulky isopropyl and methylamino substituents on the pyrimidine ring. Furthermore, the crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯F hydrogen bonds, highlighting potential interactions crucial for its solid-state packing.

Q2: What is the significance of this compound in pharmaceutical synthesis?

A2: this compound serves as a crucial building block in the multi-step synthesis of Rosuvastatin . Rosuvastatin is a commercially important drug classified as an HMG-CoA reductase inhibitor, widely utilized in the management of hypercholesterolemia. Understanding the structural properties and reactivity of this compound is paramount for optimizing the synthesis of Rosuvastatin and potentially developing novel analogs with improved pharmaceutical profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)